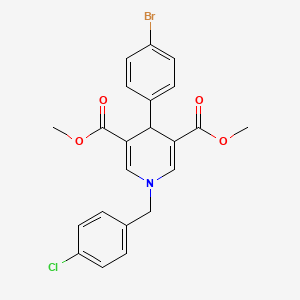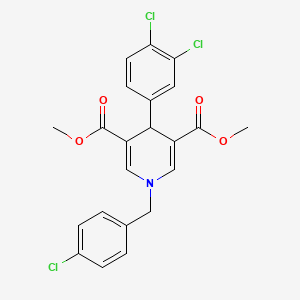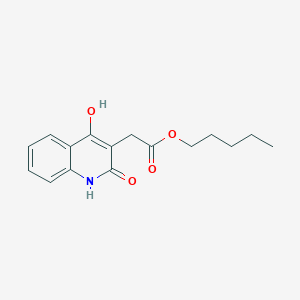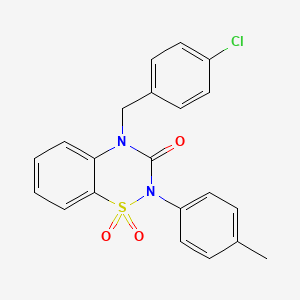![molecular formula C18H22ClFN2O B11217420 3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole](/img/structure/B11217420.png)
3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a chloro-fluorophenyl group and a propylcyclohexyl group attached to the oxadiazole ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole typically involves the reaction of 2-chloro-6-fluorobenzyl chloride with 4-propylcyclohexylamine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then cyclized with a nitrile oxide to form the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production and minimize human error.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The chloro and fluoro groups on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to modulate neurotransmitter levels in the brain, making it a potential candidate for treating neurological disorders.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-[(2-Chloro-6-fluorophenyl)methyl]-5-methyl-1,2,4-oxadiazole
- 3-[(2-Chloro-6-fluorophenyl)methyl]-5-ethyl-1,2,4-oxadiazole
- 3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-methylcyclohexyl)-1,2,4-oxadiazole
Uniqueness
3-[(2-Chloro-6-fluorophenyl)methyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole is unique due to the presence of the propylcyclohexyl group, which imparts specific steric and electronic properties
Eigenschaften
Molekularformel |
C18H22ClFN2O |
|---|---|
Molekulargewicht |
336.8 g/mol |
IUPAC-Name |
3-[(2-chloro-6-fluorophenyl)methyl]-5-(4-propylcyclohexyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C18H22ClFN2O/c1-2-4-12-7-9-13(10-8-12)18-21-17(22-23-18)11-14-15(19)5-3-6-16(14)20/h3,5-6,12-13H,2,4,7-11H2,1H3 |
InChI-Schlüssel |
ULAAJWIMFGUWAW-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1CCC(CC1)C2=NC(=NO2)CC3=C(C=CC=C3Cl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(4-ethoxyphenyl)-3-(4-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11217359.png)
![1-(2,5-Dimethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium](/img/structure/B11217363.png)
![4-(azepan-1-yl)-7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11217370.png)



![1-(4-ethoxyphenyl)-3-hydroxy-3-(3-nitrophenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11217392.png)
![1-(2-chlorophenyl)-4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11217399.png)
![7-(4-{[4-(2-methoxyphenyl)piperazin-1-yl]carbonyl}benzyl)-6-thioxo-6,7-dihydro[1,3]dioxolo[4,5-g]quinazolin-8(5H)-one](/img/structure/B11217410.png)
![2-(4-chlorophenoxy)-N-(2-(4-methoxyphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B11217413.png)
![2-[(4-fluorobenzyl)sulfanyl]-3-(4-fluorophenyl)quinazolin-4(3H)-one](/img/structure/B11217417.png)

![2-hydroxy-N'-[(E)-{4-methoxy-3-[(4-nitro-1H-pyrazol-1-yl)methyl]phenyl}methylidene]benzohydrazide](/img/structure/B11217425.png)
